molecular formula C17H17N5O3S B2642558 ethyl 4,5-dimethyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)benzamido]thiophene-3-carboxylate CAS No. 447433-52-5

ethyl 4,5-dimethyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)benzamido]thiophene-3-carboxylate

Cat. No.: B2642558
CAS No.: 447433-52-5
M. Wt: 371.42
InChI Key: VQDLQFICYLSKHY-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)benzamido]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5-dimethyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)benzamido]thiophene-3-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the dimethyl groups at positions 4 and 5. The benzamido group is then attached to the thiophene ring, and finally, the ethyl ester is formed.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dimethyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)benzamido]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Ethyl 4,5-dimethyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)benzamido]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of ethyl 4,5-dimethyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)benzamido]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-ethylthiophene share structural similarities with ethyl 4,5-dimethyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)benzamido]thiophene-3-carboxylate.

    Tetrazole Derivatives: Compounds like 5-phenyl-1H-tetrazole and 1-methyl-1H-tetrazole have similar tetrazole rings.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[[4-(tetrazol-1-yl)benzoyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c1-4-25-17(24)14-10(2)11(3)26-16(14)19-15(23)12-5-7-13(8-6-12)22-9-18-20-21-22/h5-9H,4H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDLQFICYLSKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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